

Application Note: Hall-Effect Characterization of FeRh Epilayers

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Compound of Interest

Compound Name: Iron;rhodium

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Audience: Researchers and scientists in materials science, condensed matter physics, and spintronics.

Introduction

Iron-rhodium (FeRh) in its chemically ordered CsCl (B2) structure is a material of significant interest due to its unique first-order metamagnetic phase transition from an antiferromagnetic (AF) ground state to a ferromagnetic (FM) state upon heating to around 350-400 K.[1][2][3] This transition is accompanied by a ~1% volume expansion, a large change in entropy, and a significant drop in electrical resistivity.[1][2] These properties make FeRh a promising candidate for applications in heat-assisted magnetic recording (HAMR), spintronic devices, and magnetic refrigeration.[2]

The Hall effect is a powerful, non-destructive technique used to determine fundamental electronic transport properties of a material, such as carrier type (electron or hole), carrier density, and mobility.[4] In magnetic materials like FeRh, the Hall resistivity (ρ_{xy}) is composed of two main parts: the ordinary Hall effect (OHE), which is proportional to the external magnetic field, and the anomalous Hall effect (AHE), which is proportional to the material's magnetization.[5][6] In some cases, a third component, the topological Hall effect (THE), can arise from noncollinear spin textures.[5][7][8]

This application note provides a detailed protocol for the Hall-effect characterization of FeRh epilayers, focusing on probing the dramatic changes in electronic properties across the AF-FM phase transition.

Key Concepts: The Hall Effect in FeRh

The total measured Hall resistivity (ρ_{xy}) in a magnetic material can be expressed as:

- $\rho_{xy} = \rho_{OHE} + \rho_{AHE} + \rho_{THE}$ [5]

Ordinary Hall Effect (OHE): This is the conventional Hall effect present in all conductors, arising from the Lorentz force on charge carriers. It is linearly proportional to the applied magnetic field B.

- $\rho_{OHE} = R_H * B$ where R_H is the Ordinary Hall Coefficient. R_H is inversely proportional to the charge carrier density (n):
- $n = 1 / (e * R_H)$ where e is the elementary charge. The sign of R_H indicates the type of charge carrier (positive for holes, negative for electrons).[4]

Anomalous Hall Effect (AHE): The AHE is a signature of ferromagnetic materials and arises from mechanisms linked to the material's internal magnetization (M), such as intrinsic Berry curvature effects and extrinsic skew scattering or side-jump mechanisms.[6]

- $\rho_{AHE} = R_A * \mu_0 * M$ where R_A is the Anomalous Hall Coefficient and μ_0 is the vacuum permeability. In the AF state of FeRh, the AHE is suppressed due to the vanishingly small net magnetization.[6] However, it becomes prominent in the FM state.[1][2] A sign change in the AHE signal is often observed as FeRh transitions between its AF and FM states.[9][10]

Topological Hall Effect (THE): The THE is an additional contribution observed in materials with non-trivial, non-coplanar magnetic structures, such as skyrmions.[7] It has been reported in the AF phase of FeRh films, suggesting the emergence of a noncollinear spin texture.[7][8]

The metamagnetic transition in FeRh involves a significant reconstruction of the electronic band structure, which is reflected as a large change in the carrier density.[1][3] Hall-effect measurements are therefore crucial for quantifying this change and understanding the electronic origins of the phase transition.[1][11]

Experimental Protocols

Protocol 1: Sample Preparation and Fabrication

1.1. FeRh Epilayer Deposition:

- Substrate: Single-crystal (001)-oriented Magnesium Oxide (MgO) is commonly used to promote epitaxial growth.^{[7][9]}
- Deposition Technique: High-quality FeRh thin films (30-50 nm) are typically grown using magnetron sputtering from a close-to-equiatomic FeRh target.^{[3][9]}
- Deposition Conditions: The substrate is heated during deposition to facilitate the formation of the chemically ordered B2 phase.
- Post-Deposition Annealing: To improve the chemical ordering (quantified by the order parameter S), samples are often annealed in-vacuo at temperatures up to 1070 K.^[3]

1.2. Hall Bar Device Fabrication:

- To perform simultaneous measurements of longitudinal (ρ_{xx}) and transverse (ρ_{xy}) resistivity, the FeRh film must be patterned into a Hall bar geometry.
- Lithography: Standard photolithography is used to define the Hall bar pattern on the film surface.
- Etching: The pattern is transferred to the film using an etching process, such as ion-beam milling.^{[1][2]}
- Contact Metallization: Electrical contacts are established by depositing metallic pads (e.g., Ti/Au) and subsequent wire bonding.

Protocol 2: Hall Effect Measurement

2.1. Measurement System:

- A cryostat equipped with a superconducting magnet is required to control both temperature and the external magnetic field. Systems capable of reaching temperatures from 2 K to 400 K and magnetic fields up to 14 T are suitable.^{[1][2]}
- A programmable current source (DC or low-frequency AC, ~ 1 mA) is used to supply current through the Hall bar.^{[1][2]}

- High-precision nanovoltmeters are used to simultaneously measure the longitudinal voltage (V_{xx}) and the transverse Hall voltage (V_{xy}).

2.2. Measurement Procedure:

- **Mounting:** The fabricated Hall bar device is mounted on a sample holder (puck) inside the cryostat, ensuring good thermal contact.
- **Connections:** The current source is connected to the ends of the Hall bar, and the voltmeters are connected to the longitudinal and transverse voltage probes.
- **Temperature Stabilization:** The sample is brought to the desired measurement temperature and allowed to stabilize.
- **Magnetic Field Sweep:** A constant current is applied, and the magnetic field is swept perpendicular to the film plane from its maximum positive value to its maximum negative value, and back. During the sweep, V_{xx} and V_{xy} are recorded as a function of the magnetic field (B).
- **Temperature Loop:** The field sweep (Step 4) is repeated at various temperatures, with particular focus on the temperature range of the AF-FM transition. Measurements should be taken during both heating and cooling cycles to characterize the thermal hysteresis of the transition.[3]
- **Data Symmetrization:** To eliminate contributions from contact misalignment and longitudinal resistance, the raw Hall data is typically antisymmetrized:
 - $V_{xy}(B) = [V_{xy_raw}(+B) - V_{xy_raw}(-B)] / 2$ [7][8]

Data Analysis & Presentation

3.1. Calculation of Resistivity and Hall Coefficient:

- **Longitudinal Resistivity (ρ_{xx}):** Calculated from V_{xx} , the applied current I , and the geometric dimensions of the Hall bar.
- **Hall Resistivity (ρ_{xy}):** Calculated from the antisymmetrized Hall voltage V_{xy} , the film thickness t , and the current I : $\rho_{xy} = (V_{xy} * t) / I$.

- Ordinary Hall Coefficient (R_H): Determined by performing a linear fit to the high-field region of the ρ_{xy} vs. B curve, where magnetization is saturated and the response is linear. The slope of this line is R_H .^[9]
- Anomalous Hall Resistivity (ρ_{AHE}): The AHE contribution is typically taken as the zero-field intercept of the high-field linear fit.

3.2. Calculation of Carrier Properties:

- Carrier Density (n): Calculated from the Ordinary Hall Coefficient: $n = 1 / (e * R_H)$.^{[1][2]}
- Carrier Mobility (μ): The Hall mobility is calculated using the relation: $\mu = |R_H| / \rho_{xx}$.^[3]

3.3. Summary of Quantitative Data

The AF-FM transition in FeRh is marked by a dramatic change in electronic properties. The carrier density is suppressed by at least an order of magnitude in the AF state compared to the FM state.^{[1][3][11]}

Table 1: Typical Electronic Transport Properties of FeRh Epilayers Across the Metamagnetic Transition.

Magnetic Phase	Typical Temperature	Hall Coefficient (R_H)	Carrier Type	Carrier Density (n)	Reference
Ferromagnetic (FM)	> 380 K or High Field	~0 to 1.4 x 10⁻⁴ cm³/C	Hole-like	~1.25 carriers/unit cell	[1][2]

| Antiferromagnetic (AF) | < 350 K, Low Field | Negative, magnitude increases significantly | Electron-like | Suppressed by >10x vs. FM state |[1][3] |

Note: The exact values are highly sensitive to stoichiometry, strain, and substitutional disorder. ^[1] The carrier density in the AF state is found to be limited by intrinsic doping from Fe/Rh anti-site defects.^{[1][11]}

Table 2: Anomalous Hall Resistivity (ρ_{AHE}) in Different Magnetic States.

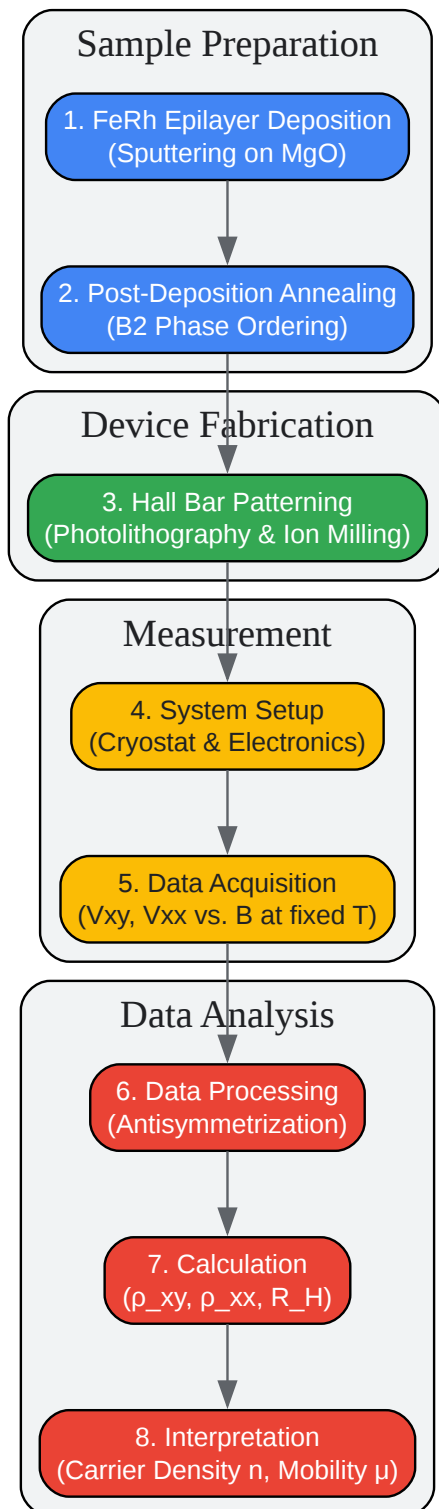
Magnetic Phase	Temperature	Approx. ρ_{AHE} at Saturation	Reference
Ferromagnetic (FM)	300 K	$\sim 2.6 \mu\Omega \cdot \text{cm}^2$	[5]

| Antiferromagnetic (AF) | 125 K | $\sim 22.4 \mu\Omega \cdot \text{cm}^2$ |[5] |

Note: The sign of the AHE signal is observed to reverse across the FM-to-AFM phase transition.[5]

Visualizations

Experimental Workflow for Hall-Effect Characterization of FeRh

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Caption: Workflow for Hall-effect characterization of FeRh epilayers.

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